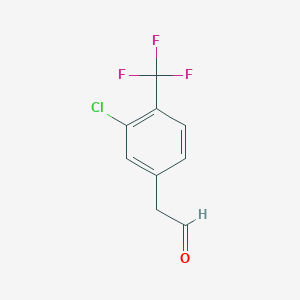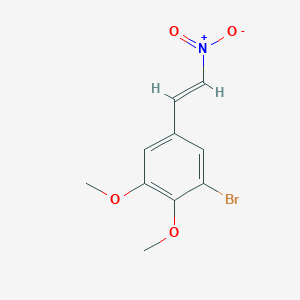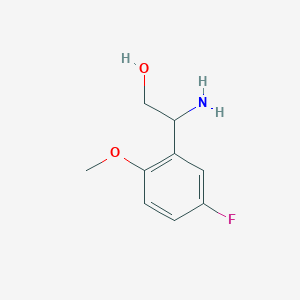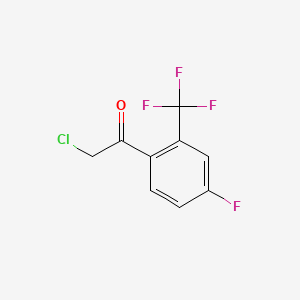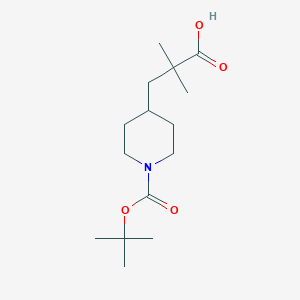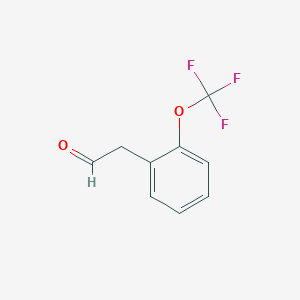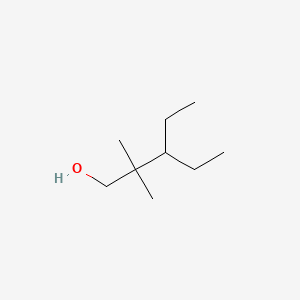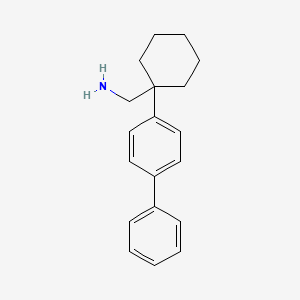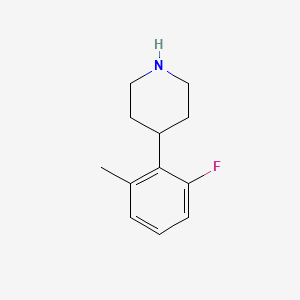
4-(2-Fluoro-6-methylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-6-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring in this compound enhances its chemical properties, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-6-methylbenzaldehyde and piperidine.
Formation of Schiff Base: The aldehyde group of 2-fluoro-6-methylbenzaldehyde reacts with piperidine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the Schiff base.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-(2-Fluoro-6-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified piperidine rings.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
4-(2-Fluoro-6-methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-(2-Fluoro-6-methylphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor binding.
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Uniqueness
4-(2-Fluoro-6-methylphenyl)piperidine is unique due to the presence of the fluorine atom and methyl group on the phenyl ring, which can enhance its chemical stability and biological activity compared to other piperidine derivatives.
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
4-(2-fluoro-6-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-11(13)12(9)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
InChIキー |
LATVVOUWBCHJMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



